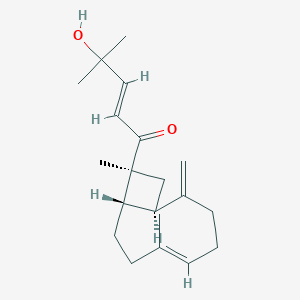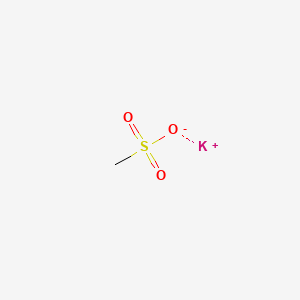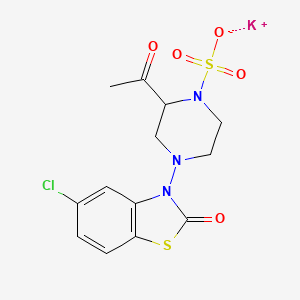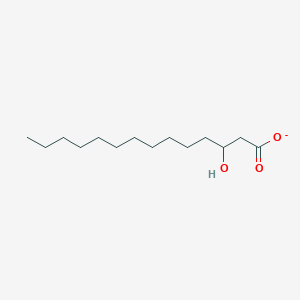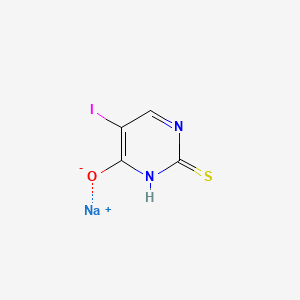
Iothiouracil sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iothiouracil sodium is a sodium salt derivative of 5-iodo-2-thiouracil. It has been used as an antithyroid agent in the treatment of hyperthyroidism. This compound is selectively incorporated into the melanin pigment of melanomas during biosynthesis by serving as a false melanin precursor. Radiolabelled this compound may be used as a radiopharmaceutical for the diagnosis and therapy of melanotic melanomas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iothiouracil sodium involves the iodination of thiouracil. The reaction typically requires the presence of an oxidizing agent to facilitate the incorporation of iodine into the thiouracil molecule. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the sodium salt form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of iothiouracil.
Substitution Products: Various substituted thiouracil derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Natrium-IOTHIOURACIL hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese anderer iodierter Verbindungen verwendet.
Biologie: Wird in Melaninpigmente eingebaut, um die Melanogenese zu untersuchen.
Medizin: Wird als Antithyreoidikum und bei der Diagnose und Behandlung von melanotischen Melanomen eingesetzt.
Industrie: Wird bei der Produktion von Radiopharmazeutika für die medizinische Bildgebung und Therapie eingesetzt.
5. Wirkmechanismus
Natrium-IOTHIOURACIL übt seine Wirkung aus, indem es die Synthese von Schilddrüsenhormonen hemmt. Es stört die Iodierung von Tyrosinresten in Thyreoglobulin, ein essentieller Schritt bei der Produktion von Thyroxin und Triiodthyronin. Diese Hemmung reduziert die Gesamtproduktion von Schilddrüsenhormonen, was es bei der Behandlung von Hyperthyreose wirksam macht .
Ähnliche Verbindungen:
Thiouracil: Ein weiteres Antithyreoidikum mit ähnlichem Wirkmechanismus, dem jedoch das Iodatom fehlt.
Methimazol: Ein Thionamid, das zur Behandlung von Hyperthyreose eingesetzt wird und in seiner Funktion ähnlich, aber strukturell unterschiedlich ist.
Einzigartigkeit: Natrium-IOTHIOURACIL ist aufgrund seiner Iodeinlagerung einzigartig, die seine Antithyreoidaktivität verstärkt und es ermöglicht, als Radiopharmazeutikum eingesetzt zu werden. Diese Iodeinlagerung ermöglicht auch seine selektive Aufnahme durch Melanome, was es sowohl für diagnostische als auch für therapeutische Anwendungen wertvoll macht .
Wirkmechanismus
Iothiouracil sodium exerts its effects by inhibiting the synthesis of thyroid hormones. It interferes with the iodination of tyrosine residues in thyroglobulin, an essential step in the production of thyroxine and triiodothyronine. This inhibition reduces the overall production of thyroid hormones, making it effective in the treatment of hyperthyroidism .
Vergleich Mit ähnlichen Verbindungen
Thiouracil: Another antithyroid agent with a similar mechanism of action but lacks the iodine atom.
Methimazole: A thionamide used in the treatment of hyperthyroidism, similar in function but structurally different.
Uniqueness: Iothiouracil sodium is unique due to its incorporation of iodine, which enhances its antithyroid activity and allows it to be used as a radiopharmaceutical. This iodine incorporation also enables its selective uptake by melanomas, making it valuable in both diagnostic and therapeutic applications .
Eigenschaften
CAS-Nummer |
3565-15-9 |
|---|---|
Molekularformel |
C4H2IN2NaOS |
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
sodium;5-iodo-2-sulfanylidene-1H-pyrimidin-6-olate |
InChI |
InChI=1S/C4H3IN2OS.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
IOCJWKUNNXDZIX-UHFFFAOYSA-M |
SMILES |
C1=NC(=S)NC(=C1I)[O-].[Na+] |
Kanonische SMILES |
C1=NC(=S)NC(=C1I)[O-].[Na+] |
Verwandte CAS-Nummern |
5984-97-4 (Parent) |
Synonyme |
5-iodo-2-thiouracil iodothiouracil iodothiouracil sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1260063.png)
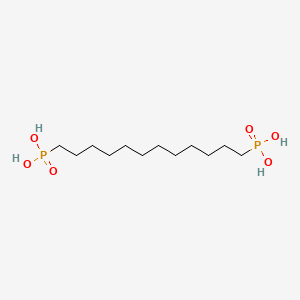
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)
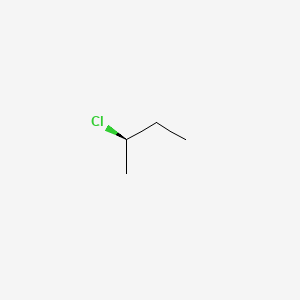
![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)
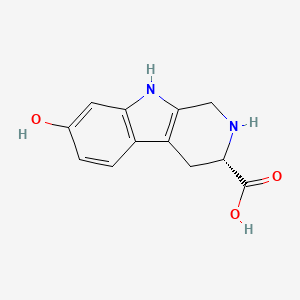
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
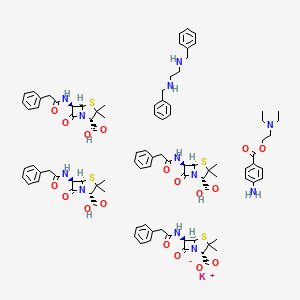
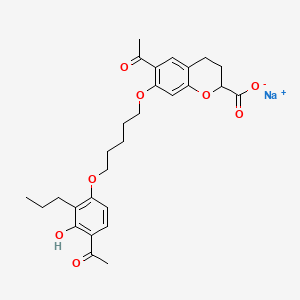
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
